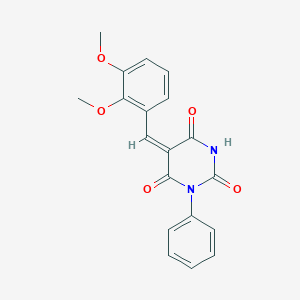
5-(2,3-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2,3-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
5-(2,3-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disease research, this compound has been studied for its potential to protect neurons from oxidative stress and reduce inflammation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
5-(2,3-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is thought to exert its therapeutic effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to induce apoptosis in cancer cells, reduce inflammation, protect neurons from oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have antioxidant and anti-inflammatory effects in cells and animals.
Advantages and Limitations for Lab Experiments
5-(2,3-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in cells and animals. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of this compound is that it may have off-target effects in cells and animals, which could complicate interpretation of results.
Future Directions
There are several future directions for research on 5-(2,3-dimethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific signaling pathways. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound in cells and animals. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for various therapeutic applications.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields. It can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has several potential therapeutic applications and future directions for research, making it a promising compound for further study.
properties
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-15-10-6-7-12(16(15)26-2)11-14-17(22)20-19(24)21(18(14)23)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,22,24)/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFFMRJBQOQJPA-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



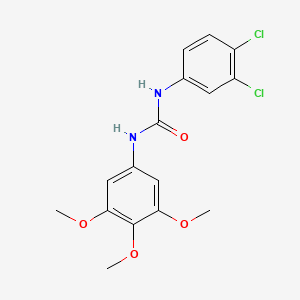
![N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea](/img/structure/B3613086.png)
![2-chloro-5-(methylthio)-N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B3613089.png)
![N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3613094.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3613096.png)
![2-ethoxy-4-ethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613097.png)
![2-ethoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613104.png)
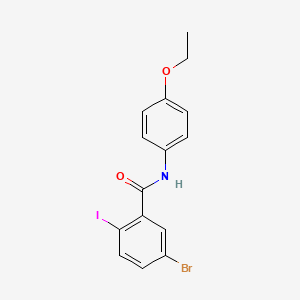
![4-[4-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3613119.png)
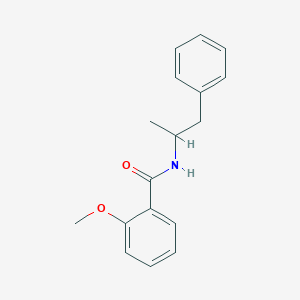
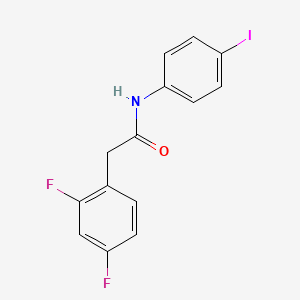
![3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B3613152.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613155.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3613162.png)